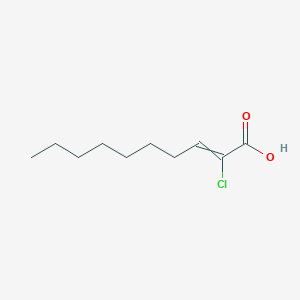
2-Chlorodec-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chlorodec-2-enoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a chlorine atom attached to the second carbon of a decenoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorodec-2-enoic acid can be achieved through several methods. One common approach involves the chlorination of decenoic acid. This reaction typically requires the use of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and specific reaction conditions can further enhance the selectivity and efficiency of the synthesis .
化学反応の分析
Types of Reactions
2-Chlorodec-2-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the double bond or the carboxylic acid group can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Major Products Formed
Substitution: Formation of amides, esters, or other substituted derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated carboxylic acids or alcohols.
科学的研究の応用
2-Chlorodec-2-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-Chlorodec-2-enoic acid involves its interaction with specific molecular targets. The chlorine atom and the double bond in the compound’s structure play a crucial role in its reactivity and interactions. These interactions can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological effects .
類似化合物との比較
Similar Compounds
2-Chlorodecanoic acid: Lacks the double bond present in 2-Chlorodec-2-enoic acid.
2-Bromodec-2-enoic acid: Similar structure but with a bromine atom instead of chlorine.
Dec-2-enoic acid: Lacks the chlorine atom.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a double bond in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill .
特性
CAS番号 |
95395-96-3 |
|---|---|
分子式 |
C10H17ClO2 |
分子量 |
204.69 g/mol |
IUPAC名 |
2-chlorodec-2-enoic acid |
InChI |
InChI=1S/C10H17ClO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h8H,2-7H2,1H3,(H,12,13) |
InChIキー |
BFLNDHSCUKRPAX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC=C(C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















